molecular formula C19H13ClF3NO4 B2679330 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate CAS No. 847369-24-8

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2679330
CAS RN: 847369-24-8
M. Wt: 411.76
InChI Key: FXTAZWYKXIJPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate, also known as Diflubenzuron, is a pesticide that has been widely used in agriculture to control pests such as caterpillars, beetles, and flies. It belongs to the class of benzoylurea insecticides and is known for its high efficacy against a wide range of pests.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Reactivity: Studies have demonstrated methods for synthesizing chromen-4-one derivatives and their reactions, providing a foundation for further chemical modifications and applications in organic synthesis (Dean & Murray, 1975). Chromen-4-ones serve as precursors to various biologically active compounds, highlighting their significance in medicinal chemistry.
  • Chromen Derivatives: Research on chromen derivatives, including their synthesis and potential applications, contributes to the development of novel compounds with varied biological activities. For instance, the study on 3-((trifluoromethyl)thio)-4H-chromen-4-one outlines a new synthetic strategy for chromen derivatives under mild conditions (Xiang & Yang, 2014).

Chiral Recognition and Chromatographic Separation

  • Chiral Discrimination: The chiral recognition abilities of certain carbamate derivatives in high-performance liquid chromatography (HPLC) have been extensively studied, demonstrating their utility in enantioseparation (Yamamoto, Hayashi, & Okamoto, 2003). Such studies are crucial for the pharmaceutical industry, where the separation of enantiomers can influence drug efficacy and safety.
  • Chromatographic Resolutions: The development of cellulose and amylose derivatives for chromatographic applications further illustrates the role of chromen derivatives in improving analytical methodologies. This includes the resolution of racemic mixtures, essential for the production of enantiomerically pure compounds (Okamoto, Kawashima, & Hatada, 1986).

Molecular Modeling and Drug Development

  • Molecular Modeling: NMR studies and molecular modeling have been used to elucidate the structures of chromene derivatives, aiding in the understanding of their chemical behavior and potential interactions with biological targets. Such research is foundational for drug discovery and development, as it allows for the identification of compounds with promising biological activities (Santana et al., 2020).

properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4/c1-24(2)18(26)27-12-7-8-13-14(9-12)28-17(19(21,22)23)15(16(13)25)10-3-5-11(20)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAZWYKXIJPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

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